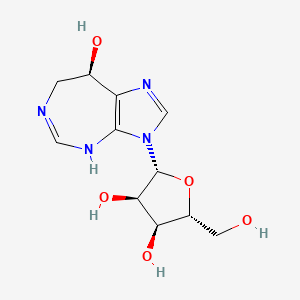

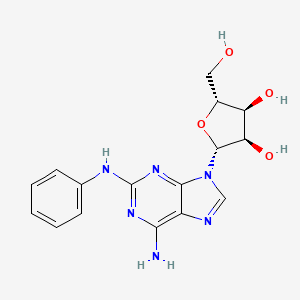

2-Phenylaminoadenosin

Übersicht

Beschreibung

2-Phenylaminoadenosine is a purine nucleoside with the molecular formula C16H18N6O4. It is known for its role as a non-selective agonist of adenosine receptors, particularly the A2A and A3 subtypes . This compound has been studied for its potential therapeutic applications due to its ability to modulate various physiological processes.

Wissenschaftliche Forschungsanwendungen

2-Phenylaminoadenosin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Werkzeugverbindung zur Untersuchung von Adenosin-Rezeptor-Wechselwirkungen und Signalwegen verwendet.

Biologie: Die Verbindung wird in der Forschung eingesetzt, um ihre Auswirkungen auf zelluläre Prozesse und die Rezeptormodulation zu verstehen.

Medizin: Aufgrund seiner Rezeptoragonisteneigenschaften wird es für potenzielle therapeutische Anwendungen bei Herz-Kreislauf-Erkrankungen, Entzündungen und neurologischen Erkrankungen untersucht.

5. Wirkmechanismus

This compound übt seine Wirkungen aus, indem es an Adenosin-Rezeptoren bindet, insbesondere an die Subtypen A2A und A3. Nach der Bindung aktiviert es diese Rezeptoren, was zu einer Kaskade intrazellulärer Signalereignisse führt. Diese Aktivierung kann zu verschiedenen physiologischen Reaktionen führen, wie z. B. Vasodilatation, entzündungshemmenden Wirkungen und Modulation der Neurotransmitterfreisetzung . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören der zyklische Adenosinmonophosphat (cAMP)-Signalweg und der Phosphoinositid-3-Kinase (PI3K)-Signalweg.

Ähnliche Verbindungen:

Adenosin: Ein natürlich vorkommendes Nukleosid mit ähnlichen Rezeptoragonisteneigenschaften.

N6-Cyclopentyladenosin: Ein selektiver A1-Adenosin-Rezeptoragonist.

2-Chloradenosin: Ein potenter Adenosin-Rezeptoragonist mit breiterer Rezeptorselektivität.

Einzigartigkeit: this compound ist einzigartig aufgrund seiner nicht-selektiven Agonistenaktivität sowohl an A2A- als auch an A3-Adenosin-Rezeptoren. Diese duale Aktivität ermöglicht es, eine größere Bandbreite physiologischer Prozesse zu modulieren als selektivere Agonisten. Darüber hinaus bieten seine strukturellen Modifikationen einzigartige pharmakologische Eigenschaften, die in der Forschung und in therapeutischen Anwendungen wertvoll sind.

Wirkmechanismus

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2-Phenylaminoadenosin beinhaltet typischerweise die Reaktion von Adenosin mit Anilin unter bestimmten Bedingungen. Der Prozess kann wie folgt zusammengefasst werden:

Ausgangsstoffe: Adenosin und Anilin.

Reaktionsbedingungen: Die Reaktion wird in Gegenwart eines geeigneten Katalysators und Lösungsmittels durchgeführt, häufig unter Rückflussbedingungen.

Industrielle Produktionsverfahren: Während detaillierte industrielle Produktionsverfahren nicht umfassend dokumentiert sind, kann der Syntheseprozess im Labormaßstab für industrielle Anwendungen hochskaliert werden. Dies beinhaltet die Optimierung der Reaktionsbedingungen, die Verwendung größerer Mengen an Ausgangsmaterialien und die Anwendung industrieller Reinigungstechniken.

Analyse Chemischer Reaktionen

Reaktionstypen: 2-Phenylaminoadenosin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in dem Molekül vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Die Aminogruppe in der Verbindung kann an Substitutionsreaktionen mit geeigneten Reagenzien teilnehmen.

Häufige Reagenzien und Bedingungen:

Oxidation: Es können übliche Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat verwendet werden.

Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid eingesetzt.

Substitution: Verschiedene Elektrophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So können beispielsweise Oxidation zu oxidierten Derivaten führen, während Substitutionsreaktionen neue funktionelle Gruppen in das Molekül einführen können.

Vergleich Mit ähnlichen Verbindungen

Adenosine: A naturally occurring nucleoside with similar receptor agonist properties.

N6-Cyclopentyladenosine: A selective A1 adenosine receptor agonist.

2-Chloroadenosine: A potent adenosine receptor agonist with broader receptor selectivity.

Uniqueness: 2-Phenylaminoadenosine is unique due to its non-selective agonist activity on both A2A and A3 adenosine receptors. This dual activity allows it to modulate a wider range of physiological processes compared to more selective agonists. Additionally, its structural modifications provide distinct pharmacological properties that are valuable in research and therapeutic applications.

Eigenschaften

IUPAC Name |

2-(6-amino-2-anilinopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O4/c17-13-10-14(21-16(20-13)19-8-4-2-1-3-5-8)22(7-18-10)15-12(25)11(24)9(6-23)26-15/h1-5,7,9,11-12,15,23-25H,6H2,(H3,17,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNILGOVBBRMBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866310 | |

| Record name | 9-Pentofuranosyl-N~2~-phenyl-9H-purine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Phenylaminoadenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001069 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53296-10-9 | |

| Record name | 2-Phenylaminoadenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001069 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2-Phenylaminoadenosine (CV 1808) primarily interacts with adenosine receptors, specifically the A2A and A2B subtypes. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] This interaction leads to various downstream effects depending on the receptor subtype and tissue involved.

- A2A receptor activation: CV 1808 exhibits agonist activity at A2A receptors. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] Activation of these receptors typically leads to vasodilation in various vascular beds, including coronary, pulmonary, and renal. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] This vasodilatory effect is often associated with increased cyclic adenosine monophosphate (cAMP) levels in smooth muscle cells. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] In the heart, A2A receptor activation can lead to negative chronotropic effects (decreased heart rate). [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

- A2B receptor activation: CV 1808 can also activate A2B receptors, although its affinity for these receptors is generally lower than for A2A receptors. [, , , , , , , , , , , , , , , , , , , , , , , , , , ] Activation of A2B receptors can also contribute to vasodilation and may play a role in regulating intestinal fluid secretion. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

A:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B1669273.png)